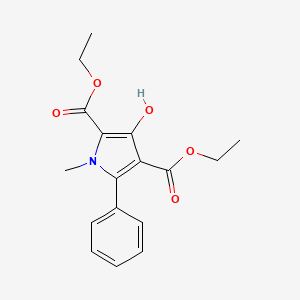

Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate

Description

Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate is a pyrrole-based dicarboxylate ester with a methyl group at position 1, a hydroxyl group at position 3, and a phenyl group at position 5. Its molecular formula is C₁₇H₁₉NO₅, with a calculated molecular weight of 317.34 g/mol (derived from compositional analysis). While specific data for this compound are absent in the provided evidence, comparisons with structurally similar analogs (Table 1) highlight key differences in substituents and properties.

Properties

IUPAC Name |

diethyl 3-hydroxy-1-methyl-5-phenylpyrrole-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-4-22-16(20)12-13(11-9-7-6-8-10-11)18(3)14(15(12)19)17(21)23-5-2/h6-10,19H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDGLEHUIQGFHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of diethyl malonate with an appropriate aldehyde and amine, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods

While specific industrial production methods for diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

Reduction: Reduction reactions can modify the functional groups on the pyrrole ring.

Substitution: The compound can undergo substitution reactions where functional groups on the pyrrole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific catalysts or conditions depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate can yield ethyl 1-methyl-2-oxo-3-hydroxy-5-phenyl-3-pyrroline-4-carboxylate .

Scientific Research Applications

Medicinal Chemistry

Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate has shown promise in medicinal chemistry, particularly due to its antifungal and anticancer properties. Research indicates that this compound can inhibit the growth of various fungal strains, making it a candidate for developing new antifungal agents . Additionally, its structural characteristics allow it to interact with biological targets effectively, which is crucial for drug design and development.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactive functional groups enable it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for creating more complex molecules used in pharmaceuticals and materials science .

The biological activity of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate has been assessed through various studies:

- Antifungal Activity : The compound has been tested against several fungal strains, demonstrating significant efficacy that could lead to new therapeutic options.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth, warranting further investigation into its mechanisms of action and potential as an anticancer agent .

Case Studies

Several case studies highlight the applications of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate:

- Antifungal Research : In a study examining the compound's antifungal properties, researchers found that it effectively inhibited the growth of Candida species at low concentrations. This finding suggests potential for development into a new class of antifungal medications.

- Cancer Cell Inhibition : Another study focused on its anticancer effects demonstrated that diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate could induce apoptosis in specific cancer cell lines. The mechanisms involved were linked to the compound's ability to modulate signaling pathways associated with cell survival .

Mechanism of Action

The mechanism by which diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with pyrrole and thiophene derivatives from the evidence:

Key Observations:

- Hydrophobicity : The phenyl group at position 5 reduces solubility in polar solvents compared to hydroxymethyl () or chloromethyl () substituents.

- Reactivity : Chlorine in ’s compound offers sites for further functionalization, whereas the target’s hydroxyl group may allow etherification or esterification.

Biological Activity

Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate (CAS Number: 55404-20-1) is a complex organic compound belonging to the pyrrole family. Its unique structure includes a pyrrole ring substituted with two carboxylate groups and a hydroxyl group, which contribute to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate is , with a molecular weight of approximately 317.337 g/mol. The compound features the following structural characteristics:

| Property | Details |

|---|---|

| IUPAC Name | Diethyl 3-hydroxy-1-methyl-5-phenylpyrrole-2,4-dicarboxylate |

| Molecular Formula | C₁₇H₁₉N O₅ |

| Molecular Weight | 317.337 g/mol |

| CAS Number | 55404-20-1 |

Synthesis

The synthesis of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate typically involves multi-step organic reactions, including the condensation of diethyl malonate with an appropriate aldehyde and amine, followed by cyclization to form the pyrrole ring. This synthetic route highlights the compound's accessibility for further research and application development .

Antifungal Properties

Research indicates that diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate exhibits significant antifungal activity against various fungal strains. Studies have shown its efficacy in inhibiting the growth of fungi, making it a candidate for developing new antifungal agents. The structural features of this compound allow it to interact effectively with biological targets .

The mechanism by which diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate exerts its biological effects involves interactions with specific enzymes or receptors. The compound's functional groups facilitate hydrogen bonding and hydrophobic interactions with these targets, modulating their activity and leading to various biological outcomes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Diethyl 1-methyl-3-methoxy-5-phenylpyrrole-2-carboxylate | Contains a methoxy group instead of hydroxyl | May exhibit different solubility and reactivity |

| Diethyl 1-methyl-3-hydroxy-pyrrole-2,4-dicarboxylate | Lacks phenyl substitution | Potentially different biological activity |

| Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | Methyl groups at positions 3 and 5 | Changes in electronic properties affecting reactivity |

This comparison underscores the distinct biological activities associated with the specific functional groups and structural configuration of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate .

Case Studies and Research Findings

Several studies have highlighted the biological activity of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate:

- Antifungal Activity Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited potent antifungal activity against Candida albicans and Aspergillus niger, suggesting its potential as a therapeutic agent in treating fungal infections .

- Mechanistic Insights : Research into the compound's mechanism revealed that it inhibits key enzymes involved in fungal cell wall synthesis, thereby disrupting fungal growth .

- Comparative Efficacy : When compared to other antifungal agents, diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate showed superior efficacy against resistant strains of fungi that are typically challenging to treat .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate?

- Answer : Synthesis often involves condensation reactions using diethyl pyrrole-2,4-dicarboxylate derivatives. For example, thiocyanogen chloride has been used to functionalize pyrrole rings, followed by hydrogen peroxide oxidation to introduce sulfonyl groups . Reaction conditions (e.g., reflux in glacial acetic acid with hydrogen peroxide) are critical for yield optimization. Key intermediates are characterized via NMR and mass spectrometry to confirm regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer :

- NMR : H and C NMR confirm substituent positions and hydrogen bonding (e.g., intramolecular N–H⋯O bonds) .

- X-ray Diffraction : Single-crystal studies (e.g., Bruker Kappa APEXII CCD) determine molecular geometry, with typical R values < 0.065 for high-confidence refinement .

- Mass Spectrometry : High-resolution MS (e.g., exact mass 226.1065854) verifies molecular composition .

Q. How is the crystal structure of this compound determined, and what are typical crystallographic parameters?

- Answer : Structures are resolved via single-crystal X-ray diffraction. For example:

- Space Group : Monoclinic .

- Unit Cell Parameters : Å, Å, Å, , Å .

- Hydrogen Bonding : Intramolecular N–H⋯O (2.05 Å) stabilizes planar conformations .

Advanced Research Questions

Q. How can SHELXL be optimized for refining high-resolution structures of this compound, particularly with twinned data?

- Answer : SHELXL refinement employs:

- Weighting Scheme : , where , to minimize bias from weak reflections .

- Twinning Correction : Use the BASF parameter to model twin domains in high-symmetry space groups (e.g., ) .

- Hydrogen Placement : Constraints (e.g., riding model) ensure accurate H-atom positions without overfitting .

Q. What strategies resolve discrepancies between experimental and computational electronic structure data for this compound?

- Answer :

- DFT Calibration : Compare calculated (e.g., Gaussian) and observed bond lengths (e.g., C–O = 1.34 Å vs. 1.36 Å experimentally). Adjust basis sets (e.g., B3LYP/6-311+G**) to match torsional angles .

- Electron Density Maps : Analyze residual density ( eÅ) to identify unmodeled disorder or solvent effects .

Q. How do non-covalent interactions (π-π stacking, hydrogen bonding) influence the compound’s supramolecular assembly?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.